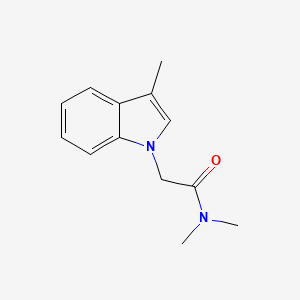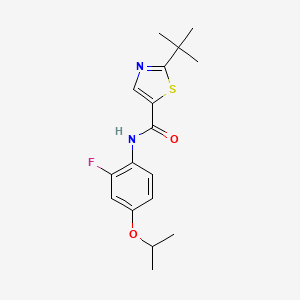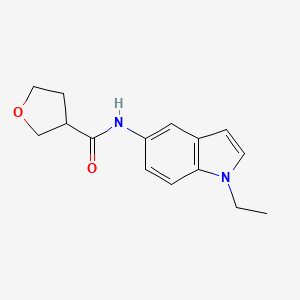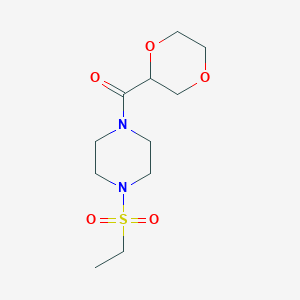
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide, also known as CCT251545, is a small molecule inhibitor that has shown promise in the field of cancer research. It belongs to the class of thiazole compounds and has been found to inhibit the activity of several kinases, including CDK7 and CDK9.
Wirkmechanismus
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide inhibits the activity of CDK7 and CDK9 by binding to the ATP-binding site of these kinases. This leads to the inhibition of transcription and RNA processing, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide has also been shown to have other biochemical and physiological effects. It has been found to inhibit the replication of HIV-1 by inhibiting the activity of CDK9, which is required for viral replication. 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide has also been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide in lab experiments is its specificity for CDK7 and CDK9. This allows for the selective inhibition of these kinases without affecting other cellular processes. However, one limitation of using 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide is its relatively low potency compared to other CDK inhibitors.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide. One area of research could be the development of more potent analogs of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide that could be used in cancer therapy. Another area of research could be the investigation of the effects of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide on other kinases and cellular processes. Finally, the use of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide in combination with other cancer therapies could also be explored.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide involves several steps. The starting material is 2-chloroaniline, which is first reacted with cyclopropylmethylamine to form the corresponding amine. This amine is then reacted with 2-bromoacetophenone to form the ketone intermediate. The final step involves the reaction of the ketone intermediate with thiosemicarbazide to form 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the activity of CDK7 and CDK9, which are key regulators of transcription and RNA processing. Inhibition of these kinases has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-17(9-6-7-9)14(18)12-8-16-13(19-12)10-4-2-3-5-11(10)15/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWGCBBYAWLEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=CN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)
![4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)


![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)



![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)
